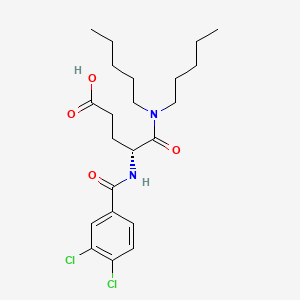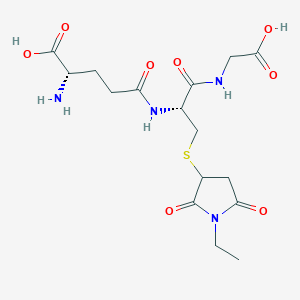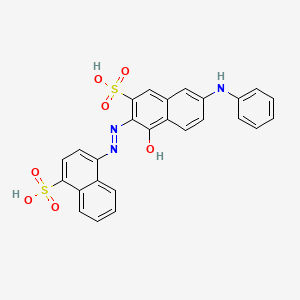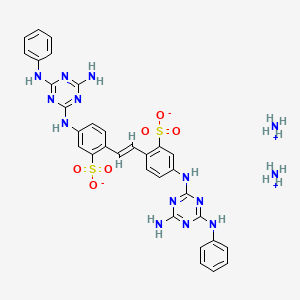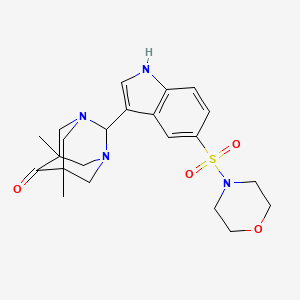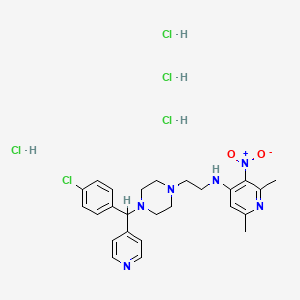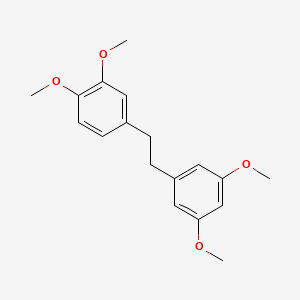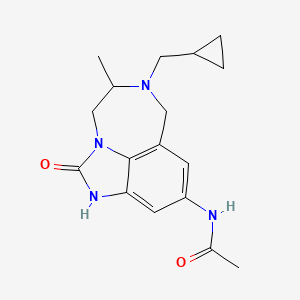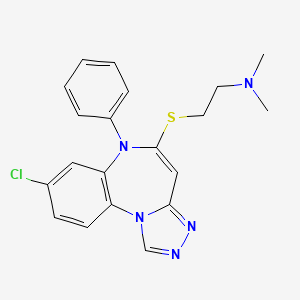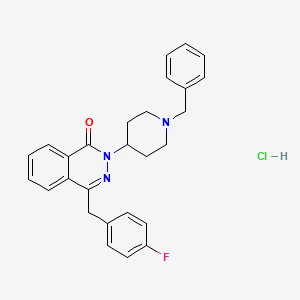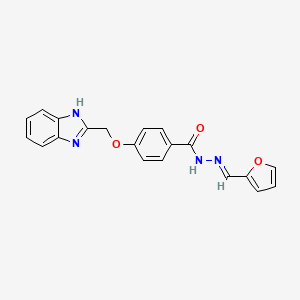
4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-2-furylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is an organic compound that features a benzimidazole moiety linked to a benzohydrazide structure through a methoxy group and a furylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the reaction of o-phenylenediamine with formic acid to form benzimidazole.
Methoxylation: The benzimidazole is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.
Hydrazide Formation: The methoxylated benzimidazole is then reacted with hydrazine hydrate to form the benzohydrazide derivative.
Furylmethylene Introduction: Finally, the benzohydrazide derivative is reacted with furfural under acidic conditions to introduce the furylmethylene group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydrazide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furylmethylene group can enhance binding affinity and specificity. This dual interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide
- 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone
- 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-butanone
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is unique due to the presence of both the benzimidazole and furylmethylene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73418-63-0 |
|---|---|
Molecular Formula |
C20H16N4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H16N4O3/c25-20(24-21-12-16-4-3-11-26-16)14-7-9-15(10-8-14)27-13-19-22-17-5-1-2-6-18(17)23-19/h1-12H,13H2,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
IIARSUCTPRZFNC-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


